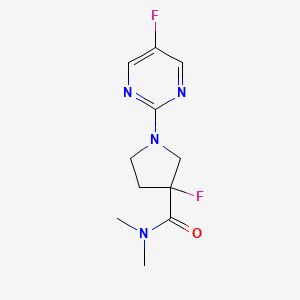
1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone
説明
1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C7H10N2O . It is a derivative of pyrazole, a class of compounds that have been widely described in the literature as chelating ligands .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, a novel β-ketoenol-pyrazole has been synthesized and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
Molecular Structure Analysis
The molecular structure of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone has been confirmed by various methods such as FT-IR, 1H-NMR, 13C NMR, and mass spectroscopy . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method .
科学的研究の応用
Organic Synthesis
This compound serves as a building block in organic synthesis. It can be used to create various derivatives that have potential applications in medicinal chemistry. For instance, it can be transformed into aminoketones, which are valuable intermediates in the synthesis of pharmaceuticals .
Ligand for Metal Complexes
Due to its pyrazole moiety, this compound can act as a ligand for metal complexes. These complexes can be studied for their catalytic properties or potential use in materials science .
Antimicrobial Agents
Derivatives of this compound have shown antimicrobial potential. They can be synthesized and tested against a range of bacterial and fungal strains to develop new antimicrobial agents .
Cytotoxic Agents
Some ketone compounds prepared from this substance have demonstrated cytotoxic properties. This suggests potential applications in cancer research, where these compounds could be developed as chemotherapeutic agents .
将来の方向性
The future directions of research on 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone and similar compounds could involve further exploration of their biological activities and potential applications in medical and pharmaceutical fields . The measured antimicrobial activities encourage us to continue searching for other structures, likely to be good antifungal candidates .
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
特性
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)8-9(5)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCEIGFKNIYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)
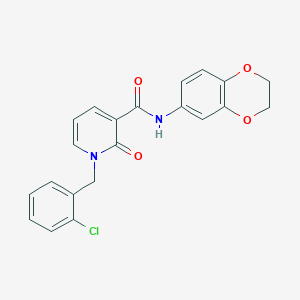
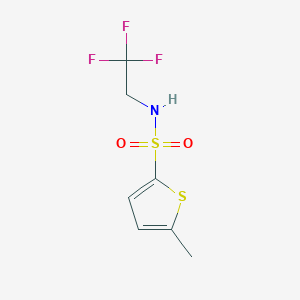

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)
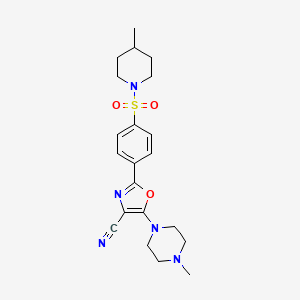
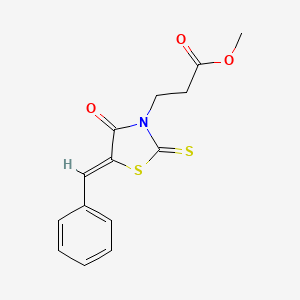
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

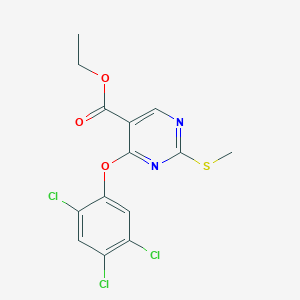
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)
